molecular formula C7H10N2O2 B2986203 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine CAS No. 1477874-55-7

6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine

Número de catálogo: B2986203
Número CAS: 1477874-55-7
Peso molecular: 154.169
Clave InChI: KTHXXVUSVZVCAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine” is a chemical compound with the molecular formula C6H8N2OS . It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .


Synthesis Analysis

A simple and efficient method for the synthesis of a series of 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-one derivatives starting from 5-carboalkoxy-2,3-dihydropyranone (5-CDHPs) has been developed . Another method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .


Chemical Reactions Analysis

The chemical reactivity of this compound has been studied in the presence of some bielectrophiles, namely 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate .


Physical And Chemical Properties Analysis

This compound has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 76 Å2, and a polarizability of 16.2±0.5 10-24 cm3 . It also has a surface tension of 67.0±3.0 dyne/cm and a molar volume of 112.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Neuroprotection and Neuropharmacology

Research on compounds acting on the central nervous system, such as caffeine and its antagonism of A2A adenosine receptors, demonstrates significant neuroprotective effects. In a Parkinson's disease model, caffeine showed attenuation of neurotoxicity through A2A receptor blockade, suggesting a potential avenue for therapeutic intervention in neurodegenerative diseases (Chen et al., 2001).

Pharmacokinetics and Drug Metabolism

Understanding the metabolism and excretion of pharmaceutical compounds is crucial for developing new drugs. Studies on INCB018424, a selective Janus kinase inhibitor, provided detailed insights into its pharmacokinetics and metabolism in humans. This research demonstrated rapid absorption, significant urinary excretion, and the identification of major metabolites, laying the groundwork for dosage and safety considerations in drug development (Shilling et al., 2010).

Substance Interaction and Toxicology

Investigations into the interactions of substances with biological systems, such as the metabolism and potential toxicology of MDMA (Ecstasy), highlight the importance of understanding both therapeutic and adverse effects. The formation of neurotoxic thioether adducts of MDMA in humans underscores the complex metabolic pathways involved in drug metabolism and the potential for harm, reinforcing the need for comprehensive toxicological studies in drug development (Perfetti et al., 2009).

Mecanismo De Acción

While the exact mechanism of action for this compound is not specified in the search results, it has been found to have significant anti-leptospiral activity . Effective binding of the compound with leptospiral outer membrane protein LipL32 was observed via in silico molecular docking, providing a suitable explanation for pathogen specificity .

Direcciones Futuras

The results obtained from in vitro, in vivo, and in silico studies reveal that 6,7-dihydro-3H-pyrano[4,3-c]isoxazol-3-ones class of compounds are lead molecules for further development as pathogen-specific anti-leptospiral agents . This suggests potential future directions in the development of new therapeutics for leptospirosis.

Propiedades

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXXVUSVZVCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477874-55-7
Record name {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.